2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
2’,6’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C15H9Cl2F3O. It is characterized by the presence of both chloro and fluoro substituents on its aromatic rings, making it a compound of interest in various chemical research and industrial applications .
Scientific Research Applications
2’,6’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound is not specified in the available sources. It’s worth noting that the mechanism of action for a chemical compound typically depends on its intended use, such as whether it’s used as a reagent in a chemical reaction, a pharmaceutical drug, or a material in a physical process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dichlorobenzoyl chloride and 3,4,5-trifluorobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Comparison with Similar Compounds
- 2’,4’-Dichloro-3-(3,4-dimethylphenyl)propiophenone
- 2,6-Dichloro-3,5-dimethylphenylpropiophenone
Uniqueness: 2’,6’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and physical properties. These substituents enhance its reactivity and make it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3O/c16-9-2-1-3-10(17)14(9)13(21)5-4-8-6-11(18)15(20)12(19)7-8/h1-3,6-7H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELCSHDOTHGRBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645038 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-70-6 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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